Bienvenue dans la boutique en ligne BenchChem!

Junicedric acid

Gastroprotection Gastric ulcer Labdane diterpene derivatives

Junicedric acid (CAS 41787-69-3), systematically named 8(17)-labden-15,19-dioic acid, is a naturally occurring labdane-type diterpenoid diacid with the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol. It is isolated predominantly from the resin of Araucaria araucana and the fronds of Dicranopteris linearis or D.

Molecular Formula C20H32O4
Molecular Weight 336.472
CAS No. 41787-69-3
Cat. No. B563534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJunicedric acid
CAS41787-69-3
Molecular FormulaC20H32O4
Molecular Weight336.472
Structural Identifiers
SMILESCC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O
InChIInChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20-/m0/s1
InChIKeyHPQKNJHVWUWAOR-BWCMQUJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Junicedric Acid (CAS 41787-69-3): A Labdane Diterpene Diacid Sourced from Araucaria and Dicranopteris Species for Gastroprotection and Neuroprotection Research


Junicedric acid (CAS 41787-69-3), systematically named 8(17)-labden-15,19-dioic acid, is a naturally occurring labdane-type diterpenoid diacid with the molecular formula C20H32O4 and a molecular weight of 336.47 g/mol [1]. It is isolated predominantly from the resin of Araucaria araucana and the fronds of Dicranopteris linearis or D. ampla, and is also reported in Juniperus oxycedrus and Cretan propolis . The compound bears two carboxylic acid functional groups at the C-15 and C-19 positions and an exocyclic methylene at C-8(17), features that render it a versatile synthetic building block for amide, ester, and quinone hybrid derivatization [2]. Commercially, junicedric acid is available at ≥98% purity (HPLC) as a yellow powder with a reported melting point of 122–128 °C .

Why Labdane Diterpenes Cannot Be Used Interchangeably with Junicedric Acid in Gastric Ulcer or Neurodegeneration Models


Labdane diterpenes isolated from Araucaria and Juniperus species—including imbricatolic acid, 15-acetoxyimbricatolic acid, solidagenone, isocupressic acid, and communic acids—differ fundamentally from junicedric acid in their oxidation state, functional group architecture, and derivatization potential [1]. Junicedric acid is uniquely a C-15,19 dioic acid bearing an 8(17)-exocyclic double bond; its direct isomer, Δ8(9) junicedric acid, shifts the double bond to an endocyclic position and exhibits a >2-fold higher IC50 in human gastric adenocarcinoma (AGS) cells (834 vs. 439 µM) and >4-fold differential lipoperoxidation inhibition (IC50 43.8 vs. 25% inhibition) [2]. Derivatives prepared from the junicedric acid scaffold achieve up to 87.8% gastric lesion reduction at 25 mg/kg, surpassing the reference drug lansoprazole at 20 mg/kg (79.3%), whereas solidagenone requires 100 mg/kg to achieve comparable efficacy, and imbricatolic acid displays gastroprotection only at doses of 100–300 mg/kg [3]. In neuroprotection, junicedric acid uniquely recovers four specific synaptic proteins (PSD-95, synapsin, VGlut, and NMDA receptor subunit 2A) lost to Aβ oligomer insult, a multi-target synaptic rescue profile not demonstrated for co-tested diterpenes ferruginol or jatrophone [4]. Substitution among labdane diterpenes without accounting for these stereoelectronic and pharmacological differences will introduce uncontrolled variables into experimental models.

Quantitative Differentiation Evidence for Junicedric Acid (41787-69-3) Versus Labdane Diterpene Analogs and Lansoprazole


Gastroprotective Efficacy of Junicedric Acid-Derived Diprolyl Amide vs. Lansoprazole in the HCl/EtOH Mouse Model

The diprolyl amide derivative synthesized from junicedric acid achieved 87.8% gastric lesion reduction at a single oral dose of 25 mg/kg in the ethanol/HCl-induced gastric lesion model in mice, exceeding the efficacy of the reference proton pump inhibitor lansoprazole at 20 mg/kg (79.3% lesion reduction) [1]. By comparison, the structurally related labdane diterpene solidagenone requires a 4-fold higher dose of 100 mg/kg to achieve statistically comparable gastroprotection (P<0.05) to lansoprazole at 20 mg/kg [2]. The junicedric acid-derived C-15 leucyl amide and C-15,19-dileucylester amide yielded lesion reductions of 65.6% and 49.6%, respectively, at the same 25 mg/kg dose [1]. Imbricatolic acid and its natural congeners (15-hydroxyimbricatolal, 15-acetoxyimbricatolic acid) display dose-dependent gastroprotection only at substantially higher doses (100–300 mg/kg) [3]. The starting diterpene junicedric acid itself is largely inactive, underscoring the scaffold's value as a precursor requiring derivatization for biological activity [4].

Gastroprotection Gastric ulcer Labdane diterpene derivatives

Junicedric Acid Unique Multi-Target Synaptic Protein Recovery in Aβ Oligomer-Treated Hippocampal Slices vs. Co-Tested Diterpenes

In mouse hippocampal slices challenged with soluble amyloid-β (Aβ) oligomers, treatment with junicedric acid resulted in the recovery of four synaptic proteins: PSD-95, synapsin, VGlut, and NMDA receptor subunit 2A (NR2A) [1]. This multi-target synaptic protein rescue was uniquely reported for junicedric acid among the three diterpenes tested head-to-head (ferruginol, jatrophone, junicedric acid). While all three diterpenes increased intracellular calcium levels in hippocampal neurons and enhanced CA1 synaptic transmission, ferruginol was particularly noted for restoring long-term potentiation (LTP) and reducing apoptosis, whereas junicedric acid was uniquely associated with the recovery of the specified synaptic protein panel and the activation of the canonical Wnt signaling pathway in addition to PKC and CaMKII [1]. The mechanism involves junicedric acid acting as a PKC and CaMKII activator, increasing intracellular calcium, which is consistent with the observed enhancement of CA1 synaptic transmission . No comparable multi-protein synaptic recovery data exist for other labdane diterpenes in Aβ oligomer models.

Neuroprotection Alzheimer's disease Synaptic plasticity

Basal Cytotoxicity Profile of Junicedric Acid vs. Δ8(9) Isomer and Lansoprazole Across MRC-5 and AGS Human Cell Lines

Junicedric acid (4) exhibits IC50 values of 439 ± 26 µM in normal human lung fibroblasts (MRC-5) and 383 ± 23 µM in human gastric adenocarcinoma cells (AGS), as determined by the neutral red uptake assay after 24 h treatment [1]. In direct comparison, its Δ8(9) double-bond isomer (5) is markedly less cytotoxic, with IC50 values of 834 ± 51 µM (MRC-5) and 666 ± 35 µM (AGS)—representing a 1.9-fold and 1.7-fold lower cytotoxicity, respectively [1]. The 17β-dihydrojunicedric acid (6) is substantially more cytotoxic (MRC-5: 163 ± 5 µM; AGS: 283 ± 17 µM) [1]. The reference drug lansoprazole shows IC50 values of 316 ± 11 µM (MRC-5) and 168 ± 8 µM (AGS), positioning junicedric acid as slightly less cytotoxic to normal fibroblasts (+39% higher IC50) but less toxic to gastric cancer cells (+128% higher IC50) compared with lansoprazole [1]. This demonstrates that the exocyclic 8(17) double bond and the oxidation state at C-17 critically modulate the cytotoxicity profile of the scaffold.

Cytotoxicity Drug safety Structure-activity relationship

Junicedric Acid as a Dual-Carboxylate Scaffold for Derivatization vs. Single-Acid Labdane Diterpenes

Junicedric acid possesses two carboxylic acid functions at C-15 and C-19, enabling selective mono- and diesterification as well as mono- and diamidation chemistry that is inaccessible to monocarboxylic labdane diterpenes such as imbricatolic acid (15-hydroxy-8(17)-labden-19-oic acid, single COOH) or isocupressic acid [1]. Starting from junicedric acid and its 8(9)-en isomer, 20 amide derivatives with amino acid esters were synthesized; 18 were evaluated for gastroprotective effect, with lesion reduction spanning 49.6% to 87.8% at a single 25 mg/kg oral dose, demonstrating the scaffold's capacity for systematic SAR exploration [1]. Separately, 18 diterpenylquinone hybrid molecules were synthesized from junicedric acid, two isomers, and three quinones (including lapachol), six of which were novel compounds [2]. These hybrids displayed activities distinct from the starting materials: junicedric acid-lapachol derivatives 7 and 8 produced 23% and 24% gastroprotection at 36 µM and 250 µM, respectively, while the starting junicedric acid was inactive [2]. In contrast, imbricatolic acid, which lacks the C-15 carboxyl, forms amides exclusively through its single C-19 acid function, limiting the combinatorial diversity achievable from a single scaffold [3].

Derivatization Medicinal chemistry Structure-activity relationship

GSH Stimulation and Lipoperoxidation Inhibition by Junicedric Acid vs. Catechin and Structural Isomers

Junicedric acid (4) significantly stimulates total reduced sulfhydryl (GSH) content in AGS cells, elevating GSH to 17.2 ± 1.0 nmol/10⁶ cells at 96 µM and 18.4 ± 1.1 nmol/10⁶ cells at 48 µM, compared with untreated control levels of 13.6 ± 0.7 nmol/10⁶ cells (+26% and +35%, respectively) [1]. Its 17β-dihydro derivative (6) further increases GSH to 21.7 ± 1.3 and 19.5 ± 0.9 nmol/10⁶ cells at 71 and 37 µM, respectively, indicating that saturation of the exocyclic double bond enhances this effect [1]. In the lipoperoxidation assay using human erythrocyte membranes, junicedric acid inhibited lipid peroxidation by 25% (single-point measurement), while its Δ8(9) isomer (5) exhibited an IC50 of 43.8 ± 2.8 µg/mL, and the reference antioxidant catechin displayed an IC50 of 75.4 ± 6.0 µg/mL [2]. Under the same assay conditions, 17β-dihydrojunicedric acid (6) inhibited lipoperoxidation by 30% [2]. These data establish that the exocyclic 8(17) double bond of junicedric acid is not required for GSH stimulation but modulates lipoperoxidation inhibitory potency relative to the endocyclic Δ8(9) isomer.

Antioxidant Gastroprotection mechanism Lipid peroxidation

Physicochemical Identity and Commercial Purity Benchmarking for Reproducible Procurement of Junicedric Acid

Commercially sourced junicedric acid (CAS 41787-69-3) is supplied at a purity specification of ≥98% (HPLC) as a yellow powder with a reported melting point range of 122–128 °C (literature value: De Pascual Teresa, J., Anales de Quimica, 1974) . The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, with a computed aqueous solubility of 0.017 g/L (25 °C) and a predicted logP of 4.14 [1]. These physicochemical parameters are critical for distinguishing authentic junicedric acid from its common synonyms (mercusic acid, 13S-dihydroagathic acid, pinifolic acid) and from structurally similar but functionally distinct labdane diterpenes. Melting point serves as the primary identity confirmation: imbricatolic acid melts at 102–105 °C (BOC Sciences specification), providing a ≥17 °C differentiation . The compound is cataloged across multiple authenticated natural product libraries (ChemFaces CFN89382; TargetMol T124859; MedChemExpress HY-W720917; BOC Sciences NP1547) with consistent purity and characterization data.

Quality control Procurement specification Natural product characterization

Validated Application Scenarios for Junicedric Acid (41787-69-3) in Drug Discovery and Chemical Biology Research


Synthesis of Gastroprotective Amino Acid Amide Libraries for Lead Optimization

Junicedric acid serves as the parent scaffold for preparing amino acid amide and diamide derivatives evaluated in the ethanol/HCl-induced gastric lesion model in mice. The diprolyl amide derivative achieved the highest efficacy (87.8% lesion reduction at 25 mg/kg, p.o.), outperforming lansoprazole at 20 mg/kg (79.3%) [1]. Researchers can use the junicedric acid scaffold to systematically explore C-15 monoamidation, C-19 monoamidation, and C-15,19 diamidation with diverse amino acid esters, generating focused SAR libraries where potency, cytotoxicity, and physicochemical properties can be concurrently optimized. The comparable cytotoxicity to lansoprazole for the most active derivatives supports progression into advanced lead profiling [1].

Mechanistic Studies of Aβ Oligomer-Induced Synaptic Dysfunction in Alzheimer's Disease Models

Junicedric acid is the only diterpene demonstrated to recover a panel of four synaptic proteins (PSD-95, synapsin, VGlut, NMDA receptor subunit 2A) lost to Aβ oligomer toxicity in mouse hippocampal slices, operating through a PKC/CaMKII/Wnt signaling axis [2]. This makes junicedric acid a uniquely informative chemical probe for dissecting the intersection of calcium signaling, kinase cascades, and synaptic protein turnover in early Alzheimer's pathology. Experimental designs comparing junicedric acid with ferruginol (which restores LTP and reduces apoptosis but does not recover multiple synaptic proteins) can separate LTP restoration from synaptic protein preservation as distinct neuroprotective endpoints [2].

Diterpenylquinone Hybrid Synthesis for Dual-Mechanism Gastroprotective Agents

Junicedric acid combines with naphthoquinones such as lapachol to form diterpenylquinone hybrids that exhibit mechanisms of action distinct from either starting material [3]. The resulting hybrid compounds have been assessed for GSH stimulation, PGE2 synthesis, cell proliferation, and cytoprotection against sodium taurocholate-induced damage in AGS and MRC-5 cells, providing multi-parametric pharmacological fingerprints [3]. This application is uniquely enabled by junicedric acid's dual carboxylic acid architecture, which provides two orthogonal conjugation handles for hybrid molecule assembly—a synthetic versatility not available from monocarboxylic labdane diterpenes [4].

Structure-Activity Relationship Studies Exploring Double-Bond Geometry Effects on Cytotoxicity and Antioxidant Activity

The junicedric acid scaffold and its Δ8(9) isomer constitute a matched molecular pair for investigating how exocyclic vs. endocyclic double-bond geometry modulates biological activity. Published data show that the Δ8(9) isomer is 1.9-fold less cytotoxic to MRC-5 fibroblasts (IC50 834 vs. 439 µM) and exhibits a quantifiable lipoperoxidation IC50 of 43.8 µg/mL versus a single-point 25% inhibition for the parent [5]. The 17β-dihydro analog provides a third comparator, with markedly higher GSH stimulation (21.7 nmol/10⁶ cells) but substantially increased cytotoxicity (MRC-5 IC50 163 µM) [5]. This three-compound set (junicedric acid, Δ8(9) isomer, 17β-dihydro) enables systematic correlation of double-bond character and C-17 oxidation state with multiple biological endpoints within a single experimental framework.

Quote Request

Request a Quote for Junicedric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.